4-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Description
4-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with ret (c-ret), a receptor tyrosine kinase . RET plays a crucial role in cell survival, differentiation, and proliferation .
Mode of Action
It’s known that molecules of this class can form hydrogen bonds with their targets . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been shown to affect the signaling pathways associated with their targets . For instance, inhibition of RET can disrupt various downstream signaling pathways, leading to altered cell behavior .
Result of Action
Similar compounds have been shown to exhibit significant activity against certain types of cells . For example, some compounds have demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
Properties
IUPAC Name |
4-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-4-2-16(3-5-18)19(23)21-14-15-8-12-22(13-9-15)17-6-10-20-11-7-17/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHWUOQOZCZGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.